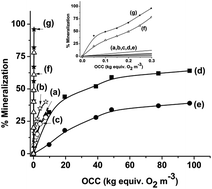Evaluation of efficiencies of radiolysis, photocatalysis and ozonolysis of modified simulated textile dye waste-water
RSC Advances Pub Date: 2014-09-26 DOI: 10.1039/C4RA10304A
Abstract
The efficiencies of the advanced oxidation processes (AOPs), viz. electron beam radiolysis in the presence of K2S2O8, gamma radiolysis in the presence of K2S2O8, photocatalysis, photocatalysis in the presence of K2S2O8, photolysis in presence of K2S2O8, ozonolysis and ozonolysis in the presence of K2S2O8, were systematically investigated for the treatment of modified (pH adjusted with H2SO4) simulated textile dye waste-water (MSTDWW) containing Reactive Red-120. The efficiencies of these AOPs were investigated in terms of their oxygen-equivalent chemical oxidation capacity, and the cost of energy and other ancillary inputs. The least amount of oxidant was required by electron beam radiolysis compared to the other AOPs studied here, to achieve the same extent of mineralization of MSTDWW. To the best of our knowledge, this study is the first to report an approach to calculate the equivalent cost of gamma radiolysis in comparison to other AOPs consuming electrical energy. Among these AOPs, the electron beam treatment of MSTDWW in the presence of K2S2O8 had the lowest effective cost.


Recommended Literature
- [1] A microfluidic concentrator array for quantitative predation assays of predatory microbes†
- [2] Front cover
- [3] Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties†
- [4] Inorganic analysis
- [5] A large, X-shaped polyoxometalate [As6Fe7Mo22O98]25− assembled from [AsMo7O27]9− and [FeMo4O19]11− moieties†
- [6] Experimental study on single biomolecule sensing using MoS2–graphene heterostructure nanopores†
- [7] Fast and mild palladium(ii)-catalyzed 1,4-oxidation of 1,3-dienes viaactivation of molecular oxygen with a designed cobalt(ii) porphyrin†
- [8] Dynamics of the Cu/CeO2 catalyst during methanol steam reforming†
- [9] Light-driven molecular switches with tetrahedral and axial chirality†
- [10] Ultrasound mediated release from stimuli-responsive core–shell capsules










